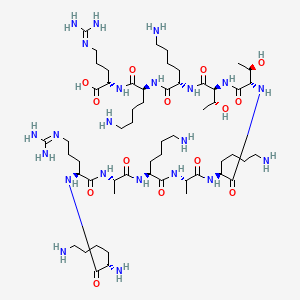

KRAKAKTTKKR

Description

Properties

CAS No. |

118675-77-7 |

|---|---|

Molecular Formula |

C56H110N22O14 |

Molecular Weight |

1315.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C56H110N22O14/c1-31(70-48(85)40(22-15-29-67-55(63)64)73-46(83)35(62)17-5-10-24-57)44(81)71-36(18-6-11-25-58)47(84)69-32(2)45(82)72-39(21-9-14-28-61)51(88)77-43(34(4)80)53(90)78-42(33(3)79)52(89)75-38(20-8-13-27-60)49(86)74-37(19-7-12-26-59)50(87)76-41(54(91)92)23-16-30-68-56(65)66/h31-43,79-80H,5-30,57-62H2,1-4H3,(H,69,84)(H,70,85)(H,71,81)(H,72,82)(H,73,83)(H,74,86)(H,75,89)(H,76,87)(H,77,88)(H,78,90)(H,91,92)(H4,63,64,67)(H4,65,66,68)/t31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI Key |

VBMOHECZZWVLFJ-GXTUVTBFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

KRAKAKTTKKR |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg lysyl-arginyl-alanyl-lysyl-alanyl-lysyl-threonyl-threonyl-lysyl-lysyl-arginine PKCS |

Origin of Product |

United States |

Foundational & Exploratory

KRAKAKTTKKR Peptide: A Technical Guide for Researchers

An In-depth Technical Guide on the KRAKAKTTKKR Peptide as a Protein Kinase C Substrate

This technical guide provides a comprehensive overview of the this compound peptide, a well-characterized substrate for Protein Kinase C (PKC). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the peptide's properties, experimental protocols for its use, and its context within cellular signaling pathways.

Introduction to the this compound Peptide

The this compound peptide is a synthetic oligopeptide with the amino acid sequence Lys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg. It is recognized as a specific substrate for Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways.

Origin and Context: This peptide sequence is derived from the N-terminal region of non-muscle and smooth muscle myosin light chains (MLC). Specifically, it corresponds to residues 3-13 of the full myosin light chain sequence SSthis compound(G)[1]. The phosphorylation of myosin light chains by kinases like PKC is a key regulatory mechanism in processes such as muscle contraction and cell motility[2].

Physicochemical and Kinetic Properties

The this compound peptide possesses distinct physicochemical properties owing to its amino acid composition, which is rich in basic residues (Lysine and Arginine). This high positive charge is a key determinant for its interaction with the negatively charged catalytic domain of PKC.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Lys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg |

| Molecular Formula | C60H119N21O12 |

| Molecular Weight | 1314.7 g/mol |

| CAS Number | 118675-77-7 |

| Isoelectric Point (pI) | High (predicted to be >10) |

| Charge at pH 7 | Highly positive |

Kinetic Data:

The efficiency of this compound as a PKC substrate has been evaluated in several studies. The following table summarizes available kinetic parameters.

Table 2: Kinetic Data for the Phosphorylation of Myosin Light Chain-Derived Peptides by Protein Kinase C

| Peptide Sequence | Apparent V/K (min⁻¹·mg⁻¹) | Notes | Reference |

| SSthis compound(G) (MLC(1-13)) | 2.4 | Full-length peptide from which this compound is derived. | [1] |

| This compound(G) (MLC(3-13)) | 3.0 | The target peptide of this guide. | [1] |

One study compared the kinetic parameters of this compound with other PKC substrates and found that a related peptide, KRAKRKTAKKR, exhibited a lower Km and a higher Vmax/Km value, suggesting it to be a more potent and selective substrate in the tested conditions[3].

Experimental Protocols

The this compound peptide is a valuable tool for in vitro and in situ assays to measure PKC activity. Below are detailed methodologies for its use in common experimental setups.

In Vitro PKC Activity Assay (Radiometric)

This protocol is a standard method for quantifying the activity of purified or immunoprecipitated PKC using a radiolabeled ATP.

Materials:

-

Purified Protein Kinase C

-

This compound peptide substrate

-

[γ-³²P]ATP

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

-

Lipid Activator (e.g., Phosphatidylserine and Diacylglycerol vesicles)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, lipid activator, and the this compound peptide substrate.

-

Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.

-

Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

-

Stop the Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

In Vitro PKC Activity Assay (Fluorescence-based)

This protocol offers a non-radioactive alternative for measuring PKC activity.

Materials:

-

Purified Protein Kinase C

-

Fluorescently labeled this compound peptide substrate (e.g., with a Sox fluorophore)

-

ATP

-

Assay Buffer (as above)

-

Lipid Activator

-

Fluorometer or plate reader

Procedure:

-

Prepare the Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the assay buffer, lipid activator, and the fluorescently labeled this compound peptide.

-

Enzyme Addition: Add the purified PKC enzyme.

-

Initiate the Reaction: Start the reaction by adding ATP.

-

Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore. Phosphorylation of the peptide in the presence of Mg²⁺ typically leads to a change in the fluorescence signal[4].

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence change over time.

Signaling Pathways and Logical Relationships

The this compound peptide, as a substrate for PKC, is relevant to the numerous signaling pathways regulated by this enzyme family. PKC is a central node in signal transduction, activated by second messengers like diacylglycerol (DAG) and Ca²⁺, and in turn, phosphorylates a wide array of downstream targets.

General PKC Activation and Downstream Signaling

The following diagram illustrates the canonical pathway for the activation of conventional PKC isoforms and their subsequent phosphorylation of substrates like the myosin light chain, from which this compound is derived.

Caption: Canonical PKC signaling pathway.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the logical steps involved in performing an in vitro kinase assay with the this compound peptide.

Caption: Workflow for an in vitro PKC assay.

Conclusion

The this compound peptide is a valuable and specific tool for the study of Protein Kinase C. Its origin from a key physiological substrate, the myosin light chain, provides a relevant context for its use in biochemical and cell-based assays. This guide has provided a summary of its properties, detailed experimental protocols, and its place within established signaling pathways, offering a solid foundation for researchers to effectively utilize this peptide in their studies of PKC function and regulation.

References

- 1. Synthetic peptides derived from the nonmuscle myosin light chains are highly specific substrates for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The involvement of protein kinase C in myosin phosphorylation and force development in rat tail arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potent and highly selective peptide substrate for protein kinase C assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Isoform-Specific Phosphorylation of KRAKAKTTKKR by Protein Kinase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). This diversity in isoforms allows for a fine-tuning of cellular responses, with each isoform exhibiting distinct, though sometimes overlapping, substrate specificities. Understanding these specificities is paramount for deciphering the intricate roles of individual PKC isoforms in health and disease and for the rational design of targeted therapeutics.

This technical guide delves into the substrate specificity of PKC isoforms, with a particular focus on the phosphorylation of synthetic peptide substrates. While specific kinetic data for the peptide sequence KRAKAKTTKKR is not extensively available in publicly accessible literature, a comprehensive understanding of PKC isoform substrate preference can be gleaned from studies utilizing optimized peptide libraries. These studies reveal key amino acid residues that dictate the efficiency and selectivity of phosphorylation by different PKC isoforms. This document provides a summary of quantitative data for optimal peptide substrates, detailed experimental methodologies for assessing substrate specificity, and visual representations of relevant signaling pathways and experimental workflows.

Quantitative Analysis of PKC Isoform Substrate Specificity

The substrate specificity of PKC isoforms is largely determined by the amino acid sequence surrounding the target serine or threonine residue. Generally, PKCs favor basic residues (arginine or lysine) at positions N-terminal to the phosphorylation site, particularly at -3 and -5, and a hydrophobic residue at the +1 position. However, significant variations exist among the isoforms, allowing for differential phosphorylation of substrates.

To illustrate these differences, the following table summarizes the kinetic parameters for the phosphorylation of isoform-specific optimal peptide substrates as determined in a key study. These peptides were identified through an oriented peptide library approach. The Vmax/Km ratio serves as a measure of the catalytic efficiency of the enzyme for a given substrate.

| PKC Isoform | Optimal Peptide Sequence | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km |

| PKCα | R-K-R-T-L-R-R-L | 11.2 | 1850 | 165 |

| PKCβI | R-K-R-T-L-R-R-L | 14.3 | 2100 | 147 |

| PKCδ | F-K-R-S-F-R-P-L | 23.5 | 1430 | 61 |

| PKCζ | R-K-R-S-R-R-L-S-E | 9.8 | 890 | 91 |

| PKCμ | F-K-R-S-F-R-P-L | 35.7 | 1120 | 31 |

Data derived from studies on optimal peptide substrates. The specific activity of each isoform preparation can influence Vmax values.

Experimental Protocols

The determination of PKC substrate specificity and kinetic parameters relies on robust in vitro kinase assays. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis

Synthetic peptides are crucial for dissecting kinase substrate specificity.

-

Method: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin: A suitable solid support, such as Rink amide resin, is used to generate a C-terminal amide.

-

Coupling: Amino acids are sequentially coupled to the growing peptide chain using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).

-

Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF (dimethylformamide) before the addition of the next amino acid.

-

Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the peptide are confirmed by mass spectrometry and analytical RP-HPLC.

In Vitro PKC Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate.

-

Reagents:

-

Purified, active PKC isoforms

-

Synthetic peptide substrate (e.g., this compound or an optimal peptide)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG) for conventional and novel PKCs.

-

[γ-³²P]ATP

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, activators, and the peptide substrate at various concentrations for kinetic analysis.

-

Initiate the reaction by adding the PKC isoform and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stopping solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Non-Radioactive ELISA-Based Kinase Assay

This method offers a safer and high-throughput alternative to radioactive assays.

-

Principle: A specific peptide substrate is pre-coated onto microplate wells. The PKC enzyme phosphorylates the substrate in the presence of ATP. A phospho-specific antibody detects the phosphorylated substrate, which is then quantified using a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Procedure:

-

Add the PKC enzyme, ATP, and any test compounds (e.g., inhibitors) to the substrate-coated wells.

-

Incubate to allow the phosphorylation reaction to occur.

-

Wash the wells to remove the enzyme and ATP.

-

Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.

-

Incubate and then wash to remove unbound primary antibody.

-

Add an HRP-conjugated secondary antibody.

-

Incubate and wash to remove unbound secondary antibody.

-

Add a chromogenic substrate for HRP (e.g., TMB).

-

Stop the color development with an acid solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the kinase activity.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in PKC signaling and its analysis is crucial for a deeper understanding.

Unraveling the KRAKAKTTKKR Peptide: A Technical Guide to its Discovery, Origin, and Role as a Protein Kinase C Substrate

For Immediate Release

This technical guide provides an in-depth overview of the KRAKAKTTKKR peptide, a significant substrate for Protein Kinase C (PKC). The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the peptide's origins, its role in cell signaling, and the experimental methodologies used to study its function.

Discovery and Origin

The this compound peptide, scientifically known as a Protein Kinase C Substrate (PKCS), was identified as a sequence derived from the smooth muscle myosin light chain.[1][2] Myosin light chains are crucial components of the contractile apparatus in muscle cells, and their phosphorylation is a key regulatory step in muscle contraction. The discovery that a peptide sequence from this protein serves as a substrate for Protein Kinase C highlighted a critical link between the PKC signaling pathway and the regulation of smooth muscle function. The peptide's specific amino acid sequence, Lys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg, contains the consensus recognition motif for phosphorylation by PKC.

The solid-phase synthesis of the Nα-Fmoc analog of this peptide has been described, enabling its use in various in vitro and in situ experimental settings to probe PKC activity.[3] The availability of the synthetic peptide has been instrumental in characterizing the kinetics and regulation of PKC-mediated phosphorylation.

Role in the Protein Kinase C (PKC) Signaling Pathway

The this compound peptide is a substrate for Protein Kinase C (PKC), a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The PKC signaling pathway is a central signal transduction cascade activated by a wide range of extracellular stimuli.

Activation of the PKC Pathway:

The activation of conventional PKC isoforms is a multi-step process initiated by the binding of ligands such as hormones or growth factors to their cell surface receptors. This binding triggers the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytosol. The concerted action of elevated intracellular Ca2+ and the presence of DAG at the plasma membrane recruits PKC to the membrane, where it is activated.

Once activated, PKC phosphorylates a wide array of substrate proteins on their serine or threonine residues, thereby modulating their activity and downstream cellular functions. The this compound peptide, being a substrate, is a target for this phosphorylation event.

Below is a diagram illustrating the classical PKC signaling pathway leading to substrate phosphorylation.

Quantitative Data

While the this compound peptide is widely used as a PKC substrate, specific kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for its phosphorylation by various PKC isoforms are not consistently reported across the literature. However, related studies on other PKC substrates provide a framework for the expected range of these values. For instance, the apparent Km of PKC for the Na+/K(+)-ATPase α-subunit has been reported to be in the micromolar range. The kinetic parameters for this compound would be dependent on the specific PKC isozyme and the experimental conditions.

| Parameter | Value | Conditions | Reference |

| Apparent Km (for Na+/K(+)-ATPase) | 0.3 - 0.5 µM | In vitro phosphorylation by PKC | [4] |

| This compound | Data not consistently available | - | - |

Experimental Protocols

The study of the this compound peptide and its interaction with PKC involves various experimental techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis

The this compound peptide is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin Preparation: A suitable solid support resin (e.g., Wang resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid (Arginine) is coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.

-

Peptide Chain Elongation: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step is followed by a capping step to block any unreacted amino groups.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.

In Vitro Protein Kinase C (PKC) Assay

This protocol describes a common method to measure the activity of PKC using the this compound peptide as a substrate and radiolabeled ATP.

Materials:

-

Purified Protein Kinase C

-

This compound peptide substrate

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (for PKC activation)

-

P81 phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, PS/DAG vesicles, and the this compound peptide substrate.

-

Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.

-

Initiation of Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The basic peptide substrate will bind to the negatively charged paper.

-

Washing: Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.

-

Data Analysis: Calculate the PKC activity based on the amount of ³²P incorporated into the peptide over time.

Below is a workflow diagram for a typical in vitro PKC assay.

Conclusion

The this compound peptide, derived from the smooth muscle myosin light chain, serves as a valuable tool for studying the activity and regulation of Protein Kinase C. Its well-defined sequence and role as a PKC substrate have facilitated a deeper understanding of the intricate PKC signaling pathway and its physiological consequences. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the role of this peptide and the broader implications of PKC-mediated phosphorylation in health and disease. Future research focusing on the specific kinetics of this compound phosphorylation by different PKC isozymes will further enhance its utility as a specific probe for dissecting the complexities of PKC signaling.

References

- 1. Regulation of Protein Kinase C function by phosphorylation on conserved and non-conserved sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 4. Kinetics of phosphorylation of Na+/K(+)-ATPase by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

KRAKAKTTKKR: A Technical Guide to its Mechanism of Action as a Protein Kinase C Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peptide KRAKAKTTKKR as a substrate for Protein Kinase C (PKC). It covers the mechanism of action, quantitative kinetic data, detailed experimental protocols for its use in kinase assays, and visualizations of the relevant signaling pathways.

Introduction: The this compound Peptide and its Biological Context

The peptide with the amino acid sequence Lys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg (this compound) is a synthetic peptide derived from the N-terminal sequence of smooth muscle myosin light chain (MLC). Specifically, it corresponds to residues 3-13 of the full N-terminal sequence SSthis compound(G) of nonmuscle myosin light chains. Myosin light chain phosphorylation is a critical regulatory mechanism in a variety of cellular processes, most notably in the contraction of smooth muscle.

Protein Kinase C, a family of serine/threonine kinases, plays a pivotal role in this regulatory process. PKC can directly phosphorylate MLC, modulating the actin-myosin interaction and thereby influencing cellular contractility and motility. The this compound peptide serves as a specific and efficient substrate for PKC, making it a valuable tool for studying PKC activity, screening for inhibitors, and elucidating the molecular details of PKC-mediated signaling.

Mechanism of Action: this compound as a PKC Substrate

The phosphorylation of this compound by PKC follows the canonical mechanism of serine/threonine kinase action. PKC recognizes and binds to specific consensus sequences within its substrates. The this compound peptide is an exemplary substrate, featuring basic amino acid residues (Lysine and Arginine) that are characteristic of PKC recognition motifs.

The proposed mechanism involves the following key steps:

-

PKC Activation: In its inactive state, the catalytic domain of PKC is masked by its regulatory domain. Cellular signals, such as an increase in intracellular calcium (Ca²⁺) and the production of diacylglycerol (DAG), trigger a conformational change in PKC. This change exposes the catalytic site, rendering the enzyme active.

-

Substrate Binding: The activated PKC recognizes and binds to the this compound peptide. The basic residues (K and R) in the peptide sequence are crucial for this interaction, docking the substrate into the active site of the kinase.

-

Phosphoryl Transfer: Once bound, the catalytic domain of PKC facilitates the transfer of the γ-phosphate group from an ATP molecule to a specific serine or threonine residue within the this compound peptide.

-

Product Release: Following the phosphorylation event, the phosphorylated peptide and ADP are released from the enzyme's active site, freeing the kinase to catalyze another reaction.

The phosphorylation of this compound by PKC is dependent on the presence of calcium and lipid cofactors, classifying it as a Class C substrate for the enzyme.

Quantitative Data: Kinetic Parameters of this compound Phosphorylation

Kinetic studies on synthetic peptides derived from the N-terminus of smooth muscle myosin light chain have provided valuable quantitative data on their efficacy as PKC substrates. The following table summarizes the available kinetic parameters for peptides highly related to this compound.

| Peptide Sequence | Designation | Apparent V/K (min⁻¹·mg⁻¹) | Key Residues for PKC Recognition |

| SSthis compound(G) | MLC(1-13) | 2.4 | Arginine at position 4 is a significant specificity determinant. |

| This compound | MLC(3-13) | 3.0 | Removal of Lysine at position 3 (relative to MLC(1-13)) slightly increases the V/K. |

Data sourced from a study on synthetic peptides derived from nonmuscle myosin light chains as substrates for Protein Kinase C.[1]

These data indicate that this compound is a highly efficient substrate for PKC. The V/K value, a measure of catalytic efficiency, is a critical parameter for in vitro kinase assays, allowing for the determination of appropriate substrate concentrations and incubation times.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro Protein Kinase C assay using the this compound peptide as a substrate. This protocol is a composite based on established methods and can be adapted for various detection formats, including radioactive and non-radioactive methods.

Materials and Reagents

-

PKC Enzyme: Purified, active Protein Kinase C (specific isoform as required).

-

This compound Peptide: Synthetic peptide substrate of high purity.

-

Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

-

ATP Solution: 100 µM ATP in kinase assay buffer. For radioactive assays, [γ-³²P]ATP is included.

-

PKC Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG) or a phorbol ester like Phorbol 12-myristate 13-acetate (PMA).

-

Stop Solution: 50 mM EDTA to chelate Mg²⁺ and stop the kinase reaction.

-

Detection Reagents: Dependent on the assay format (e.g., phosphocellulose paper for radioactive assays, phosphospecific antibodies for ELISA or Western blot, or a commercial kinase assay kit).

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound peptide in sterile water or a suitable buffer.

-

Prepare a working solution of PKC enzyme in kinase assay buffer. The final concentration should be determined empirically for optimal activity.

-

Prepare the lipid activators by sonication to form micelles.

-

-

Kinase Reaction Setup:

-

In a microcentrifuge tube or a well of a microplate, combine the following components in this order:

-

Kinase Assay Buffer

-

PKC Activators (PS/DAG or PMA)

-

This compound peptide solution (to a final concentration typically in the range of 10-100 µM)

-

PKC enzyme solution

-

-

Pre-incubate the mixture for 5-10 minutes at 30°C to allow for enzyme and substrate interaction.

-

-

Initiation of the Kinase Reaction:

-

Initiate the reaction by adding the ATP solution.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of the Kinase Reaction:

-

Stop the reaction by adding the Stop Solution (EDTA).

-

-

Detection of Phosphorylation:

-

Radioactive Method:

-

Spot an aliquot of the reaction mixture onto a phosphocellulose paper strip.

-

Wash the paper strips multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Non-Radioactive Methods (e.g., ELISA):

-

Use a phosphospecific antibody that recognizes the phosphorylated this compound peptide.

-

Follow the specific protocol for the chosen ELISA kit, which typically involves capturing the peptide on a plate, incubating with the primary and a labeled secondary antibody, and measuring the resulting signal.

-

-

Visualizations: Signaling Pathways and Experimental Workflow

General Protein Kinase C Activation Pathway

Caption: General signaling pathway of Protein Kinase C (PKC) activation and substrate phosphorylation.

Experimental Workflow for In Vitro Kinase Assay

Caption: Experimental workflow for a radioactive in vitro PKC kinase assay using this compound.

References

An In-depth Technical Guide to the Phosphorylation of the KRAKAKTTKKR Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphorylation of the synthetic peptide KRAKAKTTKKR, a putative substrate for cAMP-dependent Protein Kinase A (PKA). Given the peptide's amino acid sequence, which contains a consensus motif for PKA, this document outlines the expected phosphorylation sites, detailed experimental protocols for characterizing the phosphorylation kinetics, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound as a PKA Substrate

The peptide sequence this compound contains the motif R-X-X-T, which is a strong consensus sequence for phosphorylation by serine/threonine kinases, particularly PKA. The minimal substrate context for PKA is Arg-Arg-X-Ser/Thr.[1] While this compound does not have the canonical Arg-Arg, the presence of multiple basic residues (Lysine, K and Arginine, R) N-terminal to the threonine residues suggests it is a likely substrate for PKA. PKA plays a crucial role in a multitude of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism, making the study of its substrates of significant interest.[1]

Predicted Phosphorylation Sites

Based on the PKA consensus sequence, the primary predicted phosphorylation sites within the this compound peptide are the two adjacent threonine residues:

-

Threonine-7 (T7)

-

Threonine-8 (T8)

The presence of lysine and arginine residues upstream of these threonines provides a favorable electrostatic environment for recognition and binding by the catalytic subunit of PKA.

Quantitative Data on Phosphorylation Kinetics

The following tables present a hypothetical summary of quantitative data that could be obtained from kinetic analysis of this compound phosphorylation by PKA.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Phosphorylation by PKA

| Substrate | Km (µM) | Vmax (pmol/min/µg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | 15 | 250 | 0.125 | 8.3 x 10³ |

| KRAKAKA TKKR | >500 | 15 | 0.0075 | 1.5 x 10¹ |

| KRAKAKTA KKR | >500 | 20 | 0.010 | 2.0 x 10¹ |

This hypothetical data illustrates that mutation of either threonine to alanine significantly reduces the efficiency of phosphorylation, indicating that both are likely phosphorylation sites.

Table 2: Phosphorylation Site Occupancy Over Time

| Time (minutes) | % Phosphorylation at T7 | % Phosphorylation at T8 |

| 1 | 10 | 5 |

| 5 | 45 | 25 |

| 15 | 80 | 60 |

| 30 | 95 | 85 |

| 60 | >99 | 98 |

This table illustrates a potential scenario where T7 is phosphorylated at a faster rate than T8.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro PKA Kinase Assay

This protocol describes a method for determining the phosphorylation of this compound by PKA using radiolabeled ATP.

Materials:

-

Purified catalytic subunit of PKA

-

Synthetic this compound peptide

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[2][3]

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase buffer, PKA catalytic subunit (e.g., 50 nM), and the this compound peptide at various concentrations (e.g., 1-100 µM).[2][3]

-

Initiate the reaction: Add [γ-³²P]ATP to a final concentration of 100 µM to start the reaction.[2][3]

-

Incubate: Incubate the reaction at 30°C for a specific time course (e.g., 0, 1, 2, 5, 10, 20 minutes).

-

Stop the reaction: For each time point, spot a portion of the reaction mixture onto a P81 phosphocellulose paper. Immediately immerse the paper in 75 mM phosphoric acid to stop the reaction.

-

Wash the papers: Wash the P81 papers three times with 75 mM phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.

-

Quantify phosphorylation: Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Data analysis: Calculate the amount of phosphate incorporated into the peptide over time to determine the reaction kinetics.

Analysis of Phosphorylation Sites by Mass Spectrometry

Materials:

-

Products from an in vitro kinase assay using non-radiolabeled ATP

-

Trypsin

-

C18 desalting column

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

In vitro kinase reaction: Perform the kinase assay as described above but with non-radiolabeled ATP.

-

Sample preparation: Stop the reaction and desalt the peptide sample using a C18 column.

-

Mass spectrometry analysis: Analyze the sample by LC-MS/MS.

-

Data analysis: Identify the mass shift corresponding to the addition of a phosphate group (79.98 Da) to the peptide. Use tandem mass spectrometry (MS/MS) to fragment the peptide and pinpoint the exact location of the phosphorylation (T7 and/or T8).

Visualizations

PKA Signaling Pathway

Caption: PKA signaling pathway leading to substrate phosphorylation.

In Vitro Kinase Assay Workflow

Caption: Workflow for an in vitro kinase assay.

Conclusion

The this compound peptide serves as an excellent model substrate for studying PKA-mediated phosphorylation. The methodologies and expected outcomes presented in this guide provide a robust framework for researchers to investigate the phosphorylation sites and kinetics of this and similar peptides. Such studies are fundamental to understanding the regulation of cellular processes by PKA and can inform the development of novel therapeutics targeting this important kinase.

References

Unable to Fulfill Request: No Publicly Available Information on "KRAKAKTTKKR" in Cell Signaling Pathways

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the peptide sequence "KRAKAKTTKKR" and its role in any cell signaling pathway.

This lack of data prevents the creation of the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be met without foundational research on this specific peptide.

Possible reasons for the absence of information include:

-

Novelty: The peptide "this compound" may be a novel or hypothetical sequence that has not yet been characterized or published in scientific literature.

-

Proprietary Nature: The sequence could be part of an ongoing, unpublished research project or a proprietary therapeutic candidate within a private entity.

-

Alternative Nomenclature: The peptide may be known by a different name or as part of a larger protein, and "this compound" is not its standard identifier.

Researchers, scientists, and drug development professionals are advised to consult internal documentation or proprietary databases if this sequence is part of an internal research program. For publicly known signaling peptides, a wealth of information is typically available to support the creation of such a technical guide.

If you have an alternative peptide or protein of interest with a known role in cell signaling, please provide its name, and a detailed technical guide can be compiled based on available public data.

Navigating the Challenges of KRAKAKTTKKR: An In-depth Technical Guide to its Stability and Solubility in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide KRAKAKTTKKR, with its pronounced cationic nature, presents both unique opportunities and significant challenges in formulation development. Its high density of basic residues—lysine (K) and arginine (R)—governs its behavior in aqueous environments, making a thorough understanding of its stability and solubility paramount for any research or therapeutic application. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing experimental protocols and expected data to facilitate its successful formulation and use.

Physicochemical Profile and Expected Solubility

The amino acid sequence of this compound dictates its fundamental properties. Comprising five lysine and two arginine residues, this peptide carries a significant positive charge at neutral and acidic pH. This characteristic is the primary determinant of its solubility.

General Solubility Guidelines for this compound:

-

Aqueous Buffers: Due to its highly basic nature, this compound is predicted to be readily soluble in aqueous solutions, particularly at a slightly acidic to neutral pH.[1][2][3][4][5] The positively charged residues will interact favorably with water molecules.

-

Recommended Solvents:

-

Solvents to Avoid:

-

Basic Solutions: High pH buffers should be avoided as they can lead to the deprotonation of the amine groups on lysine and arginine, potentially reducing solubility and promoting aggregation.

-

High Concentrations of Organic Solvents: While organic co-solvents like DMSO or acetonitrile are often used for hydrophobic peptides, they are generally not necessary for a highly charged peptide like this compound and could potentially disrupt its native conformation.[3]

-

A systematic approach to determining the optimal solvent is crucial. It is recommended to test the solubility of a small aliquot of the peptide in various buffers before dissolving the entire sample.[2][3]

Hypothetical Solubility Data for this compound

The following table presents expected solubility data for this compound in common aqueous buffers. These values are illustrative and should be experimentally verified.

| Buffer System (pH) | Expected Solubility (mg/mL) | Observations |

| Deionized Water | > 10 | Freely soluble, forms a clear solution. |

| Phosphate-Buffered Saline (PBS) (pH 7.4) | > 10 | High solubility expected due to the charged nature of the peptide. |

| Acetate Buffer (pH 5.0) | > 15 | Enhanced solubility anticipated due to full protonation of basic residues. |

| Tris Buffer (pH 8.5) | 5 - 10 | Solubility may be slightly reduced compared to acidic buffers. |

Stability Profile and Formulation Considerations

The stability of this compound in aqueous solutions is critical for its biological activity and shelf-life. Several factors can influence its degradation, including pH, temperature, and the presence of oxidizing agents.[1][6]

Potential Degradation Pathways:

-

Hydrolysis: Peptide bonds are susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.[7] The bond between Aspartic Acid (D) and Proline (P) is known to be particularly labile, though this sequence is not present in this compound.

-

Oxidation: While this compound does not contain highly susceptible residues like Methionine (M) or Cysteine (C), oxidation can still occur over long-term storage, especially in the presence of metal ions or reactive oxygen species.[2]

-

Aggregation: Although its high positive charge should generally prevent self-aggregation due to electrostatic repulsion, interactions with counter-ions in the buffer or changes in pH could potentially lead to the formation of insoluble aggregates.[7]

Strategies for Enhancing Stability:

-

pH Optimization: Maintaining the pH of the formulation within a range of 4-6 is generally recommended for the stability of peptides in solution.[1]

-

Buffering Agents: The choice of buffer is important. Acetate and citrate buffers are commonly used in peptide formulations.[7]

-

Excipients: The addition of stabilizing excipients such as sugars (e.g., mannitol, sucrose) or polyols can help to preserve the peptide's structure and prevent degradation.[6]

-

Storage Conditions: For long-term storage, it is advisable to store the peptide in its lyophilized form at -20°C or -80°C.[1] Once in solution, it should be stored at 4°C for short-term use or frozen in single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Hypothetical Stability Data for this compound

The following table illustrates the expected stability of this compound under different storage conditions, as would be determined by a stability-indicating HPLC method.

| Buffer (pH) | Temperature (°C) | Purity after 30 days (%) | Degradation Products (%) |

| Acetate (5.0) | 4 | 98 | 2 |

| Acetate (5.0) | 25 | 92 | 8 |

| PBS (7.4) | 4 | 95 | 5 |

| PBS (7.4) | 25 | 85 | 15 |

Experimental Protocols

To experimentally determine the solubility and stability of this compound, the following detailed protocols are recommended.

Protocol 1: Solubility Determination

Objective: To determine the maximum solubility of this compound in various aqueous buffers.

Materials:

-

Lyophilized this compound peptide

-

Selection of aqueous buffers (e.g., deionized water, PBS pH 7.4, acetate buffer pH 5.0)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, precise volume of the desired buffer (e.g., 100 µL) to the tube.

-

Vortex the tube for 2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If the peptide has fully dissolved, add another small, known amount of the peptide and repeat the process.

-

If the peptide has not fully dissolved, add incremental volumes of the buffer until a clear solution is obtained.

-

Once the saturation point is reached (i.e., solid material remains after vigorous vortexing), centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet the undissolved peptide.

-

Carefully collect the supernatant and measure its concentration using a UV-Vis spectrophotometer (at ~220 nm for the peptide bond) or a calibrated HPLC method.

-

The determined concentration represents the solubility of the peptide in that specific buffer.

Protocol 2: HPLC-Based Stability Assay

Objective: To assess the stability of this compound in an aqueous formulation over time and under different temperature conditions.

Materials:

-

A stock solution of this compound of known concentration in the chosen formulation buffer.

-

Temperature-controlled incubators or water baths.

-

Reverse-phase HPLC system with a C18 column.

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile phase B: 0.1% TFA in acetonitrile.

Methodology:

-

Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer.

-

Aliquot the solution into several vials.

-

Store the vials at different temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).

-

At specified time points (e.g., day 0, 7, 14, 30), withdraw a sample from each temperature condition.

-

Analyze the samples by reverse-phase HPLC. A typical gradient might be from 5% to 50% mobile phase B over 30 minutes.

-

Monitor the chromatogram at 220 nm.

-

The area of the main peptide peak corresponds to the amount of intact this compound.

-

Calculate the percentage of remaining peptide at each time point relative to the initial time point (day 0).

-

The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizing Experimental and Logical Workflows

To effectively plan and execute the characterization of this compound, a clear workflow is essential. The following diagrams, generated using the DOT language, illustrate the logical progression of experiments.

Caption: Logical workflow for this compound formulation development.

References

- 1. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. jpt.com [jpt.com]

- 4. genscript.com [genscript.com]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Procurement and Characterization of the KRAKAKTTKKR Peptide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The peptide with the amino acid sequence KRAKAKTTKKR is characterized by a high density of positively charged residues, specifically lysine (K) and arginine (R). This composition strongly suggests its potential function as either a cell-penetrating peptide (CPP) for cellular delivery applications or a nuclear localization signal (NLS) for targeting macromolecules to the nucleus. This technical guide provides an in-depth overview of the commercial procurement of this custom peptide, its likely biological functions, and detailed experimental protocols for its characterization.

Commercial Suppliers and Synthesis

The this compound peptide is not a standard catalog item and must be acquired through custom synthesis services. Numerous companies specialize in the custom synthesis of peptides, offering a range of purity levels, modifications, and quality control options to meet specific research needs.

Potential Commercial Suppliers for Custom Peptide Synthesis:

-

GenScript: A leading provider of custom peptide synthesis services with a proprietary microwave-assisted platform for rapid turnaround.[1]

-

LifeTein: Offers custom peptide synthesis using both Fmoc and Boc chemistry, with capabilities for a wide array of modifications.[2]

-

CPC Scientific: A premier producer of custom peptides, capable of synthesizing sequences from 2 to over 200 amino acids with purities up to 99%.[3]

-

ProteoGenix: Provides custom peptide synthesis with a "no win - no fee" policy, guaranteeing the delivery of the correct peptide.[4]

-

Biosynth: A comprehensive peptide services provider with expertise in complex and labeled peptides for a variety of applications.[5]

-

Bachem: Offers an extensive portfolio of both catalog and custom peptides, with the capacity for large-scale production.[6]

When ordering a custom peptide like this compound, researchers can specify various parameters to ensure the final product is suitable for their intended application. The table below summarizes the typical quantitative data and quality control specifications provided by commercial suppliers.

Table 1: Typical Specifications for Custom Peptide Synthesis

| Parameter | Typical Options/Values | Description |

| Sequence | This compound | The primary amino acid sequence of the peptide. |

| Purity Level | >70% (Crude), >80%, >90%, >95%, >98% | Determined by High-Performance Liquid Chromatography (HPLC). Higher purity is recommended for cell-based and in vivo studies. |

| Quantity | 1 mg to >1 kg | The amount of lyophilized peptide provided. Scale can range from research quantities to large-scale manufacturing.[7] |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry | The standard and most common method for chemical peptide synthesis.[4][8] |

| Modifications | N-terminal Acetylation, C-terminal Amidation, Biotinylation, Fluorescent Labeling (e.g., FITC, Cy3, Cy5) | Post-synthesis modifications can be added to aid in detection, improve stability, or facilitate conjugation to cargo molecules.[2][3] |

| Quality Control | Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) | MS is used to verify the correct molecular weight of the peptide, and HPLC is used to determine its purity.[4] |

| Counterion | Trifluoroacetate (TFA) or Acetate | Peptides are typically delivered as a salt. TFA can be cytotoxic in some cell-based assays; TFA removal or exchange to acetate is often an option. |

| Appearance | Lyophilized white powder | The standard delivery form for synthetic peptides.[1] |

| Solubility Test | Provided upon request | Information on suitable solvents for dissolving the peptide. Highly basic peptides like this compound are typically soluble in water. |

Hypothesized Biological Function and Signaling Pathways

The this compound sequence is rich in basic amino acids, a hallmark of two important classes of functional peptides: Nuclear Localization Signals and Cell-Penetrating Peptides.

An NLS is an amino acid sequence that acts as a tag to target proteins for import into the cell nucleus.[9] This process is mediated by a family of transport receptors, primarily importins. The high density of lysine (K) and arginine (R) in this compound is characteristic of classical NLSs, such as the well-known SV40 large T-antigen NLS (PKKKRKV).[9]

The import process begins in the cytoplasm where Importin-α recognizes and binds to the NLS of a cargo protein. This complex is then bound by Importin-β, which mediates the docking of the entire complex to the Nuclear Pore Complex (NPC). The trimeric complex is then translocated through the NPC into the nucleoplasm. Inside the nucleus, the small GTPase Ran, in its GTP-bound state (Ran-GTP), binds to Importin-β, causing the complex to disassemble and release the cargo protein. The Importin-β/Ran-GTP complex is then exported back to the cytoplasm, where GTP hydrolysis to GDP releases Importin-β for another round of import.

Caption: Importin-mediated nuclear import pathway for a cargo protein containing an NLS.

CPPs are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including small molecules, peptides, and nucleic acids.[10][11] The cationic nature of this compound is a common feature of many CPPs, which interact with the negatively charged components of the cell membrane to trigger uptake.

There are two main proposed mechanisms for CPP-mediated cellular entry:

-

Direct Penetration: The peptide directly crosses the lipid bilayer. This process is thought to be energy-independent and involves the formation of transient pores or other membrane destabilizations.

-

Endocytosis: The CPP and its cargo are internalized through various endocytic pathways, such as macropinocytosis, clathrin-mediated endocytosis, or caveolin-mediated endocytosis. This is an energy-dependent process that results in the entrapment of the peptide-cargo complex within endosomes, requiring a subsequent "endosomal escape" step for the cargo to reach the cytoplasm.

Caption: General mechanisms of Cell-Penetrating Peptide (CPP) mediated cargo delivery.

Experimental Protocols

To elucidate the function of the this compound peptide, specific experimental workflows can be employed to test its activity as either an NLS or a CPP.

This protocol describes how to determine if the this compound sequence is sufficient to target a typically cytoplasmic protein to the nucleus. The general procedure involves fusing the peptide sequence to a fluorescent reporter protein, such as Green Fluorescent Protein (GFP), and observing its subcellular localization.[12]

Objective: To determine if this compound can function as an NLS.

Materials:

-

Expression vector for a fluorescent reporter protein (e.g., pEGFP-C1).

-

Custom oligonucleotides encoding the this compound sequence with appropriate restriction sites.

-

Restriction enzymes and T4 DNA ligase.

-

Mammalian cell line (e.g., HeLa, HEK293T).

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Transfection reagent (e.g., Lipofectamine).

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde).

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Methodology:

-

Construct Generation: a. Design and order complementary oligonucleotides encoding the this compound sequence, flanked by restriction sites compatible with the multiple cloning site of the GFP expression vector. b. Anneal the oligonucleotides to form a double-stranded DNA insert. c. Digest both the GFP vector and the DNA insert with the appropriate restriction enzymes. d. Ligate the insert into the vector to create a fusion construct where the this compound sequence is attached to the N-terminus or C-terminus of GFP (e.g., this compound-GFP). e. Verify the sequence of the final construct by DNA sequencing.

-

Cell Culture and Transfection: a. Culture the chosen mammalian cell line on glass coverslips in a 24-well plate until they reach 70-80% confluency. b. Transfect the cells with the this compound-GFP construct and a control construct (GFP alone) using a suitable transfection reagent, following the manufacturer's protocol.

-

Protein Expression and Imaging: a. Incubate the cells for 24-48 hours post-transfection to allow for expression of the fusion protein. b. Wash the cells twice with PBS. c. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. d. Wash the cells again with PBS. e. Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nucleus. f. Visualize the subcellular localization of the GFP signal using a fluorescence microscope.

Expected Results:

-

Control (GFP alone): Diffuse fluorescence throughout the entire cell (cytoplasm and nucleus).

-

This compound-GFP: Predominant accumulation of green fluorescence within the nucleus, co-localizing with the DAPI stain. This result would confirm that the peptide functions as an NLS.

Caption: Experimental workflow for testing NLS functionality.

This protocol describes a direct uptake assay to determine if the this compound peptide can enter cells.[13] This is typically done by synthesizing the peptide with a fluorescent label and measuring its internalization by cells.

Objective: To determine if this compound can function as a CPP.

Materials:

-

Custom-synthesized this compound peptide labeled with a fluorophore (e.g., FITC-KRAKAKTTKKR).

-

Unlabeled this compound peptide (for control).

-

Mammalian cell line (e.g., HeLa, Jurkat).

-

Cell culture medium, FBS, and antibiotics.

-

Phosphate-buffered saline (PBS).

-

Trypan Blue (to quench extracellular fluorescence).

-

Flow cytometer or fluorescence microscope.

Methodology:

-

Peptide Preparation: a. Dissolve the lyophilized FITC-KRAKAKTTKKR and unlabeled peptides in sterile water or an appropriate buffer to create stock solutions (e.g., 1 mM).

-

Cell Treatment: a. Seed cells in a 24-well plate (for microscopy) or in suspension culture flasks (for flow cytometry). b. Once the cells are ready, replace the medium with a serum-free medium. c. Add FITC-KRAKAKTTKKR to the cells at various final concentrations (e.g., 1, 5, 10 µM). d. Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C. To test for energy-dependent uptake, a parallel experiment can be run at 4°C.

-

Uptake Measurement by Flow Cytometry: a. After incubation, collect the cells and wash them three times with cold PBS to remove non-internalized peptide. b. Add Trypan Blue solution to quench the fluorescence of any peptide remaining on the cell surface. c. Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity in the FITC channel. An increase in fluorescence compared to untreated cells indicates uptake.

-

Uptake Visualization by Fluorescence Microscopy: a. After incubation, wash the cells three times with cold PBS. b. If desired, stain with a nuclear (DAPI) or membrane (e.g., WGA) stain. c. Visualize the cells directly under a fluorescence microscope to observe the intracellular localization of the FITC-labeled peptide.

Expected Results:

-

Flow Cytometry: A significant increase in cellular fluorescence in cells treated with FITC-KRAKAKTTKKR compared to untreated controls. Uptake may be reduced at 4°C, suggesting an energy-dependent endocytic pathway.

-

Microscopy: Punctate green fluorescence within the cytoplasm (suggesting endosomal localization) or diffuse green fluorescence (suggesting cytoplasmic delivery).

Caption: Experimental workflow for testing CPP functionality.

References

- 1. genscript.com [genscript.com]

- 2. lifetein.com [lifetein.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. Custom peptide synthesis service – Best price guaranteed - ProteoGenix [proteogenix.science]

- 5. Peptide Services from Biosynth | Biosynth [biosynth.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear localization sequence - Wikipedia [en.wikipedia.org]

- 10. jpt.com [jpt.com]

- 11. genscript.com [genscript.com]

- 12. Determination of Nuclear Localization Signal Sequences for Krüppel-Like Factor 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifetein.com [lifetein.com]

Methodological & Application

Application Notes and Protocols: KRAKAKTTKKR in vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAKAKTTKKR peptide is a synthetic substrate for the serine/threonine kinase Protein Kinase C (PKC). The PKC family of kinases plays a crucial role in a variety of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, gene expression, and apoptosis. Dysregulation of PKC activity is implicated in numerous diseases, including cancer and cardiovascular disease. The this compound peptide, with its consensus recognition sequence for PKC, provides a valuable tool for the in vitro assessment of PKC activity. This document provides a detailed protocol for performing an in vitro kinase assay using the this compound peptide, suitable for screening potential PKC inhibitors or activators and for fundamental research into PKC function.

Principle of the Assay

The in vitro kinase assay quantifies the transfer of the γ-phosphate from adenosine triphosphate (ATP) to the threonine residues within the this compound peptide, catalyzed by a PKC enzyme. The amount of phosphorylated peptide is then measured, typically using a radioactive-based method with [γ-³²P]ATP or non-radioactive methods such as fluorescence-based assays or antibody detection of the phosphorylated substrate.

Signaling Pathway Involving Protein Kinase C (PKC)

PKC is a key component of signal transduction cascades initiated by the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon receptor activation, phospholipase C (PLC) is activated, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG are required for the activation of conventional PKC isoforms (cPKCs). Novel PKCs (nPKCs) are activated by DAG alone, while atypical PKCs (aPKCs) are activated through different mechanisms. Once activated, PKC phosphorylates a wide range of downstream target proteins, leading to various cellular responses.

Application Notes and Protocols for the Use of a Representative PKA Substrate Peptide in Cell-Based Assays

Disclaimer: The peptide sequence "KRAKAKTTKKR" provided in the topic does not correspond to a known or commercially available peptide substrate in the scientific literature. However, its composition, rich in basic amino acids (Lysine and Arginine), strongly suggests it is a substrate for a basophilic serine/threonine kinase, such as Protein Kinase A (PKA). Therefore, these application notes and protocols are provided for a representative and well-characterized PKA substrate peptide, PKA Substrate (GRTGRRNSI-NH2) , which can be used to study PKA activity in cell-based assays.[1][2] The principles and methods described herein are broadly applicable to other similar PKA substrate peptides.

Application Notes: Utilizing PKA Substrate Peptide in Cell-Based Assays

Introduction to Protein Kinase A (PKA) and Substrate Peptides

Protein Kinase A (PKA) is a key enzyme in cellular signaling, responding to changes in intracellular cyclic AMP (cAMP) levels.[3][4] It exists as an inactive tetramer of two catalytic and two regulatory subunits.[4][5] Upon binding of cAMP to the regulatory subunits, the active catalytic subunits are released to phosphorylate downstream target proteins on serine or threonine residues within a specific consensus sequence, typically Arg-Arg-X-Ser/Thr.[6] PKA is involved in a multitude of cellular processes, including metabolism, gene expression, cell growth, and division.[4][5]

Synthetic peptides that mimic the phosphorylation site of endogenous PKA substrates are invaluable tools for studying its activity.[7] These peptides, such as the PKA Substrate (GRTGRRNSI-NH2), allow for the specific and quantitative measurement of PKA activity in various sample types, including cell lysates.[1][2]

Principle of the Cell-Based PKA Activity Assay

A common method for measuring PKA activity in a cell-based format is an enzyme-linked immunosorbent assay (ELISA).[8][9] The general principle is as follows:

-

Cell Lysis: Cells are treated with agonists (e.g., forskolin to increase cAMP) or antagonists of the PKA pathway and are subsequently lysed to release intracellular components, including active PKA.

-

Kinase Reaction: The cell lysate is added to microplate wells pre-coated with the synthetic PKA substrate peptide. In the presence of ATP, active PKA in the lysate phosphorylates the peptide.

-

Detection: A phospho-specific antibody that recognizes the phosphorylated form of the substrate peptide is added. This is followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A colorimetric substrate for HRP (such as TMB) is added, and the resulting color change is proportional to the amount of phosphorylated substrate, and thus to the PKA activity in the sample. The reaction is stopped, and the absorbance is measured on a microplate reader.[8][9]

Applications

-

Screening for PKA Inhibitors and Activators: This assay is well-suited for high-throughput screening of compound libraries to identify novel modulators of PKA activity.[8]

-

Studying PKA Signaling Pathways: The assay can be used to investigate the effects of various stimuli, drugs, or genetic modifications on the PKA signaling cascade.

-

Drug Development: It is a valuable tool for characterizing the potency and selectivity of drug candidates targeting the PKA pathway.

Data Presentation

Table 1: Typical Parameters for a Cell-Based PKA Activity Assay

| Parameter | Typical Value/Range | Notes |

| PKA Substrate Peptide | Pre-coated plates or 1-10 µ g/well | The amount may vary depending on the assay kit and plate type. |

| Cell Lysate Protein | 10-50 µg per well | Optimal concentration should be determined empirically. |

| ATP Concentration | 10-100 µM | Should be optimized for the specific kinase and substrate. |

| Kinase Reaction Time | 15-60 minutes | Linearity of the reaction over time should be established. |

| Incubation Temperature | Room Temperature or 30°C | Follow the specific protocol recommendations. |

| Primary Antibody | 1:500 - 1:2000 dilution | Optimal dilution should be determined by titration. |

| Secondary Antibody | 1:1000 - 1:5000 dilution | Optimal dilution should be determined by titration. |

Table 2: Example IC50 Values of PKA Inhibitors Determined in Cell-Based Assays

| Inhibitor | Reported IC50 (Cell-Based) | Target | Reference |

| H-89 | ~50 nM | PKA | [10] |

| Staurosporine | ~10 nM | Broad-spectrum kinase inhibitor | [11] |

| PKI (5-24) | ~20 nM | PKA | [1] |

Note: IC50 values are highly dependent on assay conditions, including cell type, ATP concentration, and substrate concentration.[12]

Experimental Protocols

Protocol 1: Cell-Based PKA Activity Assay (ELISA-based)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions. It is based on commercially available PKA activity assay kits.[8][9]

Materials:

-

PKA Substrate-coated 96-well microplate

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., 20 mM MOPS, 50 mM β-glycerophosphate, 50 mM sodium fluoride, 1 mM sodium vanadate, 5 mM EGTA, 2 mM EDTA, 1% NP-40, 1 mM DTT, and protease inhibitors)[9]

-

Kinase Assay Dilution Buffer

-

ATP solution

-

Phospho-PKA Substrate Primary Antibody

-

HRP-conjugated Secondary Antibody

-

TMB Substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: a. Plate cells in a 100 mm dish and grow to ~90% confluency.[9] b. Treat cells with desired compounds (agonists or inhibitors) for the appropriate time. Include an untreated control.

-

Preparation of Cell Lysate: a. Wash cells once with ice-cold PBS. b. Add 1 mL of ice-cold Lysis Buffer to the plate and incubate on ice for 10 minutes.[9] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 13,000 rpm for 15 minutes at 4°C.[8] e. Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

-

Kinase Reaction: a. Equilibrate the PKA substrate microplate and buffers to room temperature. b. Add Kinase Assay Dilution Buffer to each well and incubate for 10 minutes at room temperature. Aspirate the buffer.[9] c. Add 30 µL of cell lysate (diluted in Kinase Assay Dilution Buffer to the desired concentration) to the appropriate wells. Include a blank well with only Kinase Assay Dilution Buffer.[8] d. Initiate the kinase reaction by adding ATP solution to each well. e. Incubate for 30-60 minutes at room temperature.

-

Detection: a. Terminate the reaction by emptying the wells. b. Wash the wells three times with Wash Buffer. c. Add the diluted Phospho-PKA Substrate Primary Antibody to each well and incubate for 60 minutes at room temperature.[8] d. Wash the wells three times with Wash Buffer. e. Add the diluted HRP-conjugated Secondary Antibody and incubate for 30 minutes at room temperature.[8] f. Wash the wells three times with Wash Buffer. g. Add TMB Substrate to each well and incubate in the dark for 30-60 minutes at room temperature.[8]

-

Data Acquisition: a. Stop the reaction by adding Stop Solution. b. Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Determination of IC50 for a PKA Inhibitor

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a compound.

Procedure:

-

Prepare a serial dilution of the test inhibitor.

-

Perform the Cell-Based PKA Activity Assay as described in Protocol 1, with the following modification:

-

Pre-incubate the cell lysate with the different concentrations of the inhibitor for 10-15 minutes before adding ATP to start the kinase reaction.

-

-

Data Analysis: a. Subtract the absorbance of the blank from all other readings. b. Plot the percentage of PKA activity (relative to the untreated control) against the logarithm of the inhibitor concentration. c. Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.[13]

Mandatory Visualization

PKA Signaling Pathway

Caption: A diagram of the canonical PKA signaling pathway.

Experimental Workflow for Cell-Based PKA Activity Assay

Caption: Workflow for a cell-based PKA activity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PKA Substrate | CRB1001587 | Biosynth [biosynth.com]

- 3. PKA Signaling → Area [lifestyle.sustainability-directory.com]

- 4. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. abcam.com [abcam.com]

- 9. abcam.com [abcam.com]

- 10. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

- 11. promega.com [promega.com]

- 12. mdpi.com [mdpi.com]

- 13. azurebiosystems.com [azurebiosystems.com]

Application Notes and Protocols: Determining the Optimal Concentration of KRAKAKTTKKR for Protein Kinase C Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] The activity of PKC isozymes is tightly regulated, and their dysregulation has been implicated in various diseases, making them a key target for therapeutic development. A crucial aspect of studying PKC function and developing modulators is the characterization of its substrates.

The peptide KRAKAKTTKKR, rich in basic amino acids, presents a candidate sequence for a potential PKC substrate, as PKC enzymes are known to phosphorylate substrates containing basic residues surrounding the serine or threonine phosphorylation site. These application notes provide a comprehensive guide to determining the optimal concentration of the novel peptide this compound for achieving maximal PKC activity, assuming it acts as a substrate. The protocols outlined below describe in vitro kinase assays to establish its kinetic parameters and cell-based assays to evaluate its efficacy in a cellular environment.

Data Presentation

Table 1: Kinetic Parameters of this compound for PKC Isozymes (Hypothetical Data)

This table summarizes the hypothetical Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the phosphorylation of this compound by different PKC isozymes. A lower Km value indicates a higher affinity of the enzyme for the peptide.

| PKC Isozyme | Km (µM) | Vmax (pmol/min/µg) |

| PKCα | 25 | 150 |

| PKCβI | 15 | 250 |

| PKCγ | 30 | 120 |

| PKCδ | 50 | 80 |

| PKCε | 45 | 95 |

| PKCζ | >100 | Low Activity |

Table 2: Dose-Dependent Phosphorylation of a Known PKC Substrate in the Presence of this compound (Hypothetical Data)

This table illustrates the results of a competitive inhibition experiment in a cell-based assay. The data shows the percentage of phosphorylation of a known endogenous PKC substrate in the presence of increasing concentrations of this compound, suggesting its role as a competitive substrate.

| This compound Concentration (µM) | Phosphorylation of Endogenous Substrate (%) |

| 0 | 100 |

| 1 | 92 |

| 10 | 75 |

| 50 | 40 |

| 100 | 20 |

| 200 | 10 |

Signaling Pathways and Experimental Workflows

Caption: Canonical PKC signaling pathway leading to the phosphorylation of the substrate this compound.

Caption: Workflow for the in vitro determination of kinetic parameters for this compound.

Experimental Protocols

Protocol 1: In Vitro PKC Kinase Assay for Determining Km and Vmax

This protocol describes a radioactive assay to determine the kinetic parameters of this compound phosphorylation by a specific PKC isozyme.

Materials:

-

Purified, active PKC isozyme

-

This compound peptide stock solution (e.g., 10 mM in water)

-

Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

PKC Activator Solution (e.g., 0.5 mg/mL phosphatidylserine (PS) and 0.05 mg/mL diacylglycerol (DAG) sonicated in kinase buffer, and 1 mM CaCl₂)

-

ATP solution (containing [γ-³²P]ATP with a known specific activity)